REACTION_SMILES
|
[CH2:16]([O:17][CH2:18][CH3:19])[CH3:20].[CH3:13][CH2:14][OH:15].[Cl:1][c:2]1[c:3]([C:4](=[O:5])[Cl:6])[cH:7][c:8]([F:12])[c:9]([Cl:11])[cH:10]1>>[Cl:1][c:2]1[c:3]([C:4](=[O:5])[O:15][CH2:14][CH3:13])[cH:7][c:8]([F:12])[c:9]([Cl:11])[cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1cc(F)c(Cl)cc1Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1cc(F)c(Cl)cc1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |